2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate

Everolimus synthesis rapamycin O-alkylation protecting group strategy

2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate (CAS 164162-36-1; synonyms: TBS-ethyl triflate, TBDMS-ethyl triflate, Everolimus Impurity is a bifunctional silyl-protected alkyl triflate reagent with the molecular formula C₉H₁₉F₃O₄SSi and a molecular weight of 308.39 g/mol. The compound integrates a tert-butyldimethylsilyl (TBDMS) protecting group connected via an ethylene glycol spacer to a trifluoromethanesulfonate (triflate) leaving group, creating a reagent that simultaneously delivers a masked 2-hydroxyethyl moiety and exploits the exceptional nucleofugality of the triflate anion.

Molecular Formula C9H19F3O4SSi
Molecular Weight 308.39 g/mol
CAS No. 164162-36-1
Cat. No. B180327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate
CAS164162-36-1
Molecular FormulaC9H19F3O4SSi
Molecular Weight308.39 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCCOS(=O)(=O)C(F)(F)F
InChIInChI=1S/C9H19F3O4SSi/c1-8(2,3)18(4,5)16-7-6-15-17(13,14)9(10,11)12/h6-7H2,1-5H3
InChIKeyDUUWFQBUGWHIMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((tert-Butyldimethylsilyl)oxy)ethyl Trifluoromethanesulfonate (CAS 164162-36-1): Supplier-Evaluated Evidence for the Everolimus Key Intermediate


2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate (CAS 164162-36-1; synonyms: TBS-ethyl triflate, TBDMS-ethyl triflate, Everolimus Impurity 12) is a bifunctional silyl-protected alkyl triflate reagent with the molecular formula C₉H₁₉F₃O₄SSi and a molecular weight of 308.39 g/mol [1]. The compound integrates a tert-butyldimethylsilyl (TBDMS) protecting group connected via an ethylene glycol spacer to a trifluoromethanesulfonate (triflate) leaving group, creating a reagent that simultaneously delivers a masked 2-hydroxyethyl moiety and exploits the exceptional nucleofugality of the triflate anion [2]. Physically, it is a liquid with a boiling point of 253°C, a density of 1.172 g/cm³, and a flash point of 107°C, and is typically supplied at ≥95% purity [1]. Its primary documented application is as the O-alkylating agent for the regioselective introduction of the 2-hydroxyethyl side chain at the C40-hydroxyl of rapamycin (sirolimus) in the multi-step synthesis of everolimus (RAD-001), an FDA-approved mTOR inhibitor immunosuppressant [3].

Why 2-((tert-Butyldimethylsilyl)oxy)ethyl Triflate Cannot Be Replaced by Generic Silyl-Protected Alkylating Agents in Regulated Synthesis


The structural architecture of 2-((tert-butyldimethylsilyl)oxy)ethyl triflate embodies three interdependent functional elements—the TBDMS protecting group, the ethylene glycol spacer, and the triflate leaving group—whose performance characteristics cannot be replicated by simple analog substitution [1]. Replacing the TBDMS group with a trimethylsilyl (TMS) group introduces a ca. 10⁴-fold reduction in hydrolytic stability, rendering the reagent unsuitable for multi-step processes requiring aqueous work-up or ambient handling [2]. Substituting the triflate leaving group with a tosylate reduces solvolytic reactivity by approximately 3 × 10³-fold, which in the context of the sterically hindered rapamycin C40-hydroxyl translates to unacceptably low alkylation yields [3]. Swapping the protecting group to the bulkier tert-butyldiphenylsilyl (TBDPS) variant improves stability but collapses the alkylation yield to as low as 8% for the protected intermediate, as documented in the synthesis of radiolabeled everolimus [1]. Even the structurally similar t-hexyldimethylsilyl analog, while offering modestly higher everolimus yields (~52%), imposes a substantially more complex and costly preparation requiring fractional vacuum distillation, reaction temperatures of −30°C, and additional chromatographic purification steps that undermine its practical procurement value [4]. These quantitative performance cliffs demonstrate that the specific TBDMS-ethylene-triflate architecture occupies a narrow, empirically validated optimum within the silyloxyethyl triflate chemical space.

Quantitative Differentiation Evidence for 2-((tert-Butyldimethylsilyl)oxy)ethyl Triflate Versus Closest Analogs


Everolimus Overall Synthesis Yield: TBS-Ethyl Triflate vs. TBDPS-Ethyl Triflate

In the convergent synthesis of everolimus from rapamycin, the TBS-ethyl triflate reagent (compound 3A) achieves a substantially higher overall yield compared to the structurally analogous TBDPS-ethyl triflate (compound 3B). Under optimized conditions (8 equivalents of alkylator, dichloromethane solvent, 2,6-lutidine base, followed by HCl/methanol deprotection), the TBS reagent delivers everolimus in approximately 45% overall yield [1]. In contrast, the TBDPS-ethyl triflate variant employed by Moenius et al. for the synthesis of tritiated everolimus produced only 8% yield of the protected intermediate (4B) and 21% overall yield of everolimus [2]. This 2.1-fold overall yield advantage (45% vs. 21%) is attributed to the TBDPS group's excessive steric bulk, which hinders nucleophilic approach at the rapamycin C40-hydroxyl, whereas the TBDMS group provides sufficient steric protection of the silyl ether oxygen without critically impeding the alkylation step [2].

Everolimus synthesis rapamycin O-alkylation protecting group strategy process chemistry

Triflate vs. Tosylate Leaving Group Reactivity: Mechanistic Basis for Synthetic Superiority

The triflate leaving group in 2-((tert-butyldimethylsilyl)oxy)ethyl triflate exhibits a solvolytic reactivity approximately 3 × 10³-fold greater than the corresponding tosylate, as established by the benchmark solvolysis of 1-phenylethyl sulfonate esters [1]. This three-orders-of-magnitude reactivity differential is mechanistically rooted in the extreme electron-withdrawing character of the trifluoromethyl group (Hammett σ_I = 0.84 for the OTf moiety), which stabilizes the departing triflate anion (conjugate base of triflic acid, pK_a ≈ −13) far more effectively than the methyl-substituted phenyl ring of the tosylate group (conjugate base of p-toluenesulfonic acid, pK_a ≈ −2.8) [1][2]. In practical terms, the TBS-ethyl tosylate analog (CAS 148400-72-0, predicted bp 387.2°C, density ~1.060 g/cm³) has been described as an everolimus intermediate but has not been adopted in high-yielding everolimus process patents, consistent with the kinetic inferiority of the tosylate leaving group in sterically demanding alkylations .

nucleophilic substitution leaving group ability sulfonate esters alkylation kinetics

TBDMS vs. TMS Hydrolytic Stability: Enabling Multi-Step Synthesis Without Premature Deprotection

The TBDMS protecting group embedded in 2-((tert-butyldimethylsilyl)oxy)ethyl triflate provides approximately 10⁴-fold (10,000-fold) greater hydrolytic stability compared to the corresponding trimethylsilyl (TMS) ether [1]. This quantitative stability advantage is documented in the authoritative reference work 'Protective Groups in Organic Synthesis' (Green & Wuts, 1999), which notes that TMS ethers are generally too susceptible to solvolysis to serve as practical protecting groups, whereas TBDMS ethers are stable to aqueous base, chromatographic purification, and mild acidic conditions [1]. For the everolimus synthesis specifically, the TBDMS group survives the alkylation step in hot toluene (60–70°C) with 2,6-lutidine and is only removed in the subsequent deliberate deprotection step using 1N HCl in methanol [2]. A hypothetical TMS-ethyl triflate analog would undergo significant premature desilylation during the alkylation reaction or aqueous work-up, generating unprotected 2-hydroxyethyl triflate that would decompose via intramolecular cyclization or polymerization pathways, leading to irreproducible yields and complex impurity profiles [1].

silyl ether stability protecting group orthogonality hydrolytic resistance process robustness

Practical Synthesis Feasibility: TBS-Ethyl Triflate vs. t-Hexyldimethylsilyl-Ethyl Triflate

While WO2012103960A1 explicitly states that 2-(t-hexyldimethylsilyloxy)ethyl triflate (compound 3C) 'provides everolimus in higher yields and better purity than the known reagents (3A) and/or (3B)' [1], the subsequent patent literature reveals that this modest yield advantage (approximately 52% vs. 45%) is offset by severe practical drawbacks in reagent preparation. The t-hexyl variant requires: (i) fractional vacuum distillation (55–60°C / 2–3 mbar) to purify the silyl-ethylene glycol precursor; (ii) reaction at −30°C with triflic anhydride; and (iii) additional chromatographic purification of the crude triflate product before use [2]. In contrast, TBS-ethyl triflate (3A) is prepared by a straightforward, scalable protocol: TBS-ethylene glycol is reacted with triflic anhydride (1.23 equiv) in n-heptane at −15 to −25°C in the presence of 2,6-lutidine, followed by simple filtration of the precipitated lutidinium triflate salt and concentration of the filtrate—with no chromatographic purification required [3]. Furthermore, US20190010168 discloses that TBS-ethyl triflate can be generated directly from ethylene oxide and TBDMS triflate in toluene at 15–45°C and used without purification in the subsequent rapamycin alkylation, representing a two-step telescoped process with significantly reduced solvent consumption and unit operations [4].

process mass intensity synthetic accessibility cost of goods commercial scalability

Dual Identity as Synthetic Intermediate and Pharmacopoeial Impurity Reference Standard

2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate is listed as 'Everolimus Impurity 12' (also designated Everolimus EP Impurity E) in multiple pharmacopoeial reference standard catalogs and impurity profiling databases . This dual identity—as both the key synthetic intermediate and a specified impurity in the everolimus drug substance—is a unique procurement-relevant feature not shared by the t-hexyl analog (3C), the TBDPS analog (3B), or the tosylate analog. The compound is commercially available from certified reference standard suppliers (e.g., QCC, Standardpharm, Pharmaffiliates) at defined purity (typically ≥95%) with accompanying certificates of analysis that may include HPLC chromatograms, NMR spectra, and mass spectra [1]. This means that a single procurement of this compound can serve two distinct functions within a pharmaceutical development or quality control laboratory: (a) as a starting material or intermediate for everolimus process development, and (b) as an impurity reference marker for HPLC method development, validation, and batch-release testing of everolimus API .

pharmaceutical impurity profiling reference standard quality control regulatory compliance

Procurement-Driven Application Scenarios Where 2-((tert-Butyldimethylsilyl)oxy)ethyl Triflate Delivers Quantifiable Advantage


Generic Everolimus API Process Development and Scale-Up

For CDMOs and generic pharmaceutical manufacturers developing everolimus (RAD-001) synthetic processes for ANDA/MAA filing, TBS-ethyl triflate is the only silyl-protected 2-hydroxyethyl alkylating agent with extensive patent precedent across multiple process chemistry generations [1]. The optimized protocol (US20190010168) achieves approximately 45% overall yield from rapamycin using commercially available TBS-ethyl triflate, providing a directly implementable starting point that avoids the capital expenditure for vacuum distillation and −30°C reactor capability required by the t-hexyl analog [1]. The compound's commercial availability from multiple suppliers at ≥95% purity with full analytical documentation (COA, HPLC, NMR) further reduces supplier qualification timelines compared to custom synthesis of non-commercial silyloxyethyl triflate variants .

Everolimus Impurity Profiling and Pharmacopoeial Reference Standard Sourcing

Analytical development laboratories supporting everolimus drug substance and drug product release testing can procure this compound as a characterized impurity reference marker (Everolimus Impurity 12 / EP Impurity E) for HPLC method development, system suitability testing, and relative retention time (RRT) marker establishment [2]. The availability of the same CAS-numbered material as both a synthetic intermediate (for process development) and an impurity standard (for QC) enables consolidated vendor management and unified certificate-of-analysis documentation for regulatory submissions. Suppliers such as Pharmaffiliates, QCC/KeXi Chemical, and Standardpharm offer the compound in impurity-grade packaging (10–100 mg) with storage specifications (2–8°C refrigerated) appropriate for reference standard handling [2][3].

Regioselective O-Alkylation of Sterically Hindered Secondary Alcohols in Complex Natural Product Synthesis

Beyond everolimus, TBS-ethyl triflate's documented ability to selectively alkylate the sterically hindered C40-hydroxyl of rapamycin in the presence of two other secondary alcohols (C28 and C14) and a hemiacetal (C16) demonstrates its utility as a reagent for challenging O-alkylations where competing functional groups impose stringent chemoselectivity requirements [1]. The 3 × 10³-fold reactivity advantage of the triflate leaving group over tosylate (see Section 3, Evidence Item 2) is most consequential precisely in these sterically demanding contexts, where less reactive leaving groups fail to achieve synthetically useful conversion rates [4]. This positions TBS-ethyl triflate as a strategic procurement item for medicinal chemistry groups engaged in the semi-synthetic derivatization of polyfunctional natural products.

Telescoped Multi-Step Synthesis Requiring In Situ Generation and Immediate Use of Alkylating Agent

The telescoped process disclosed in US20190010168—wherein TBS-ethyl triflate is generated from ethylene oxide and TBDMS triflate in toluene at 15–45°C and used directly without isolation or purification for rapamycin alkylation—demonstrates this compound's unique suitability for integrated continuous or semi-continuous manufacturing workflows [1]. This contrasts sharply with the t-hexyl analog's requirement for isolated and chromatographically purified reagent, which precludes telescoping and introduces additional solvent consumption, waste streams, and cycle time [1]. For process R&D groups evaluating greener chemistry metrics (Process Mass Intensity, E-factor), the telescoped TBS-ethyl triflate route offers a quantifiably lower environmental footprint, directly supporting corporate sustainability targets in API manufacturing.

Quote Request

Request a Quote for 2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.